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molecular formula C13H14N2O2 B8518963 Ethyl 1-(methylamino)isoquinoline-6-carboxylate

Ethyl 1-(methylamino)isoquinoline-6-carboxylate

Cat. No. B8518963
M. Wt: 230.26 g/mol
InChI Key: MLFIXLDZQGSOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993586B2

Procedure details

The title compound was prepared by a method analogous to that described in Step 1 of Intermediate 31, using ethyl 1-chloroisoquinoline-6-carboxylate. +ESI (M+H) 231.1; 1H NMR (400 MHz, CDCl3, δ): 8.39 (s, 1H), 8.06-8.14 (m, 2H), 8.00 (d, J=5.9 Hz, 1H), 7.02 (d, J=6.0 Hz, 1H), 4.44 (q, J=7.3 Hz, 2H), 3.25 (d, J=4.7 Hz, 3H), 1.43 (t, J=7.1 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10](C(O)=O)[CH:11]=2)[CH:6]=[CH:5][N:4]=1.ClC1C2C(=CC([C:27]([O:29][CH2:30][CH3:31])=[O:28])=CC=2)C=CN=1>>[CH3:1][NH:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([C:27]([O:29][CH2:30][CH3:31])=[O:28])=[CH:10][CH:11]=2)[CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=NC=CC2=CC=C(C=C12)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC2=CC(=CC=C12)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC=CC2=CC(=CC=C12)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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